2-Chloro-3-(3,5-difluorophenyl)-1-propene
Overview
Description
2-Chloro-3-(3,5-difluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, which is further connected to a propene chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-difluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(3,5-difluorophenyl)-1-propene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the propene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced separation techniques such as distillation and crystallization can further enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,5-difluorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Addition Reactions: Halogens like bromine or chlorine can be used in the presence of a solvent such as carbon tetrachloride.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Formation of 3-(3,5-difluorophenyl)-1-propanol.
Addition Reactions: Formation of 2,3-dichloro-3-(3,5-difluorophenyl)propane.
Oxidation Reactions: Formation of 2-Chloro-3-(3,5-difluorophenyl)oxirane.
Scientific Research Applications
2-Chloro-3-(3,5-difluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-fluorophenyl)-1-propene
- 2-Chloro-3-(3,4-difluorophenyl)-1-propene
- 2-Chloro-3-(3,5-dichlorophenyl)-1-propene
Uniqueness
2-Chloro-3-(3,5-difluorophenyl)-1-propene is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHJSYRCDHDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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